molecular formula C18H8Br2N2 B1406290 2,8-Dibromoindolo[3,2-b]carbazole CAS No. 536757-96-7

2,8-Dibromoindolo[3,2-b]carbazole

Cat. No.: B1406290
CAS No.: 536757-96-7
M. Wt: 412.1 g/mol
InChI Key: MCBADHLJNYYFMZ-UHFFFAOYSA-N
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Description

2,8-Dibromoindolo[3,2-b]carbazole is a compound belonging to the indolocarbazole family, characterized by its π electron-rich and extended structure.

Scientific Research Applications

2,8-Dibromoindolo[3,2-b]carbazole has a wide range of applications in scientific research:

Mechanism of Action

Indolo[3,2-b]carbazole is characterized by its π electron-rich and extended structure. It is a highly active compound in electrophilic substitution reactions for synthesis of many organic materials, in which hydrogen atoms in 5- or 11-, and 2, 8- or 3, 9-positions can be easily replaced by many functional groups .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dibromoindolo[3,2-b]carbazole typically involves a multi-step process. One notable method includes the bromination of indolo[3,2-b]carbazole at the 2 and 8 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of high-yielding synthetic pathways and optimization of reaction conditions are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromoindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,8-Dibromoindolo[3,2-b]carbazole stands out due to its specific bromine substitution, which enhances its reactivity and allows for diverse functionalization. This makes it a versatile building block for synthesizing novel materials with tailored properties for organic electronics .

Properties

IUPAC Name

2,8-dibromoindolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Br2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBADHLJNYYFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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